2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one typically involves the following steps:
Formation of 3-Chlorophenylacetic Acid: This is achieved by the chlorination of phenylacetic acid using chlorine gas in the presence of a suitable catalyst.
Conversion to Acid Chloride: The 3-chlorophenylacetic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).
Reaction with Piperazine: The acid chloride is subsequently reacted with piperazine to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous medium, reflux conditions.
Reduction: LiAlH₄, NaBH₄, ether solvent, room temperature.
Substitution: Various nucleophiles (e.g., alkyl halides, amines), polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Piperazine derivatives, chlorinated compounds.
Scientific Research Applications
2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, modulating biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-(3-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one is structurally similar to other phenylpiperazines, such as:
Phenylpiperazine: A basic structure with a phenyl ring attached to a piperazine ring.
3-Chlorophenylpiperazine: Similar to the target compound but without the ethanone group.
Piperazine derivatives: Various compounds containing the piperazine ring with different substituents.
Uniqueness: The presence of the ethanone group in this compound distinguishes it from other phenylpiperazines, providing unique chemical and biological properties.
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Properties
IUPAC Name |
2-(3-chlorophenyl)-1-piperazin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-2-10(8-11)9-12(16)15-6-4-14-5-7-15/h1-3,8,14H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEBLDXYHGOAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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